2,3-Diaminobut-2-enedinitrile
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Overview
Description
Preparation Methods
Diaminomaleonitrile can be synthesized through the oligomerization of hydrogen cyanide . The reaction involves the polymerization of hydrogen cyanide in the presence of bases such as ammonia or triethylamine . Industrial production methods often involve the use of liquid hydrogen cyanide and specific catalysts to control the reaction conditions .
Chemical Reactions Analysis
Diaminomaleonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: It reacts with electrophilic aryl isocyanates and aryl isothiocyanates to form biimidazolidinylidenes and bithiazolidinylidenes.
Common Reagents and Conditions: Reagents such as aryl isocyanates, aryl isothiocyanates, and substituted aromatic aldehydes are commonly used.
Scientific Research Applications
Diaminomaleonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential role in prebiotic chemistry and the origins of life.
Medicine: It is used in the synthesis of drugs and pharmaceutical intermediates.
Industry: It is employed in the production of polymers, fluorescent materials, and ligands for metal complexes
Mechanism of Action
The mechanism by which diaminomaleonitrile exerts its effects involves its reactivity as a weakly basic diamine. It can participate in nucleophilic and electrophilic reactions due to the presence of amino and cyano groups . The molecular targets and pathways involved include the formation of various heterocyclic compounds through ring closure reactions .
Comparison with Similar Compounds
Diaminomaleonitrile is unique due to its ability to form a wide range of heterocyclic compounds. Similar compounds include:
Amino-nalono-nitrile: Another oligomer of hydrogen cyanide with similar reactivity.
Hydrogen cyanide trimer: Another oligomer of hydrogen cyanide used in prebiotic chemistry.
o-Phenylenediamine: A compound with similar reactivity but different structural properties.
Diaminomaleonitrile stands out due to its versatility and wide range of applications in various fields of science and industry .
Properties
Molecular Formula |
C4H4N4 |
---|---|
Molecular Weight |
108.1 g/mol |
IUPAC Name |
2,3-diaminobut-2-enedinitrile |
InChI |
InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2 |
InChI Key |
DPZSNGJNFHWQDC-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(C#N)N)N |
Synonyms |
diaminomaleonitrile diaminomaleonitrile, (Z)-isome |
Origin of Product |
United States |
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